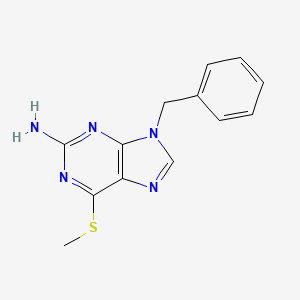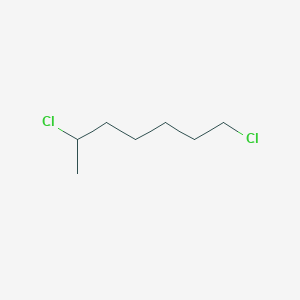
1,6-Dichloroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dichloroheptane is an organic compound with the molecular formula C7H14Cl2. It is a member of the class of compounds known as haloalkanes, which are alkanes that contain one or more halogen atoms. This compound is characterized by having two chlorine atoms attached to the first and sixth carbon atoms in a seven-carbon chain. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
1,6-Dichloroheptane can be synthesized through several methods. One common synthetic route involves the halogenation of heptane. In this process, heptane is reacted with chlorine gas in the presence of ultraviolet light or a radical initiator to produce this compound. The reaction conditions typically include a controlled temperature and the use of a solvent such as carbon tetrachloride to facilitate the reaction.
Industrial production methods for this compound may involve the use of more efficient and scalable processes. For example, the compound can be produced by the chlorination of heptane in a continuous flow reactor, where the reaction parameters are optimized for maximum yield and purity.
Analyse Des Réactions Chimiques
1,6-Dichloroheptane undergoes various types of chemical reactions, including:
Substitution Reactions: In these reactions, the chlorine atoms can be replaced by other functional groups. For example, reacting this compound with sodium hydroxide can produce 1,6-heptanediol.
Elimination Reactions: When heated with a strong base, this compound can undergo elimination to form heptene.
Oxidation and Reduction Reactions: Although less common, this compound can be involved in oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,6-Dichloroheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds. Its bifunctional nature makes it useful in creating polymers and other complex molecules.
Biology: In biological research, this compound can be used to study the effects of haloalkanes on biological systems. It may serve as a model compound for understanding the behavior of similar substances in living organisms.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It can be a precursor for the synthesis of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1,6-Dichloroheptane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atoms are typically displaced by nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved in these reactions are determined by the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
1,6-Dichloroheptane can be compared with other similar compounds, such as:
1,1-Dichloroheptane: This compound has both chlorine atoms attached to the first carbon atom, leading to different reactivity and applications.
1,6-Dichlorohexane: With one less carbon atom, this compound has similar chemical properties but may differ in its physical properties and specific uses.
1,2-Dichloroheptane:
The uniqueness of this compound lies in its specific structure, which allows for a range of chemical reactions and applications that may not be possible with other similar compounds.
Propriétés
Numéro CAS |
56375-91-8 |
|---|---|
Formule moléculaire |
C7H14Cl2 |
Poids moléculaire |
169.09 g/mol |
Nom IUPAC |
1,6-dichloroheptane |
InChI |
InChI=1S/C7H14Cl2/c1-7(9)5-3-2-4-6-8/h7H,2-6H2,1H3 |
Clé InChI |
IVJIRARNRSLPGI-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



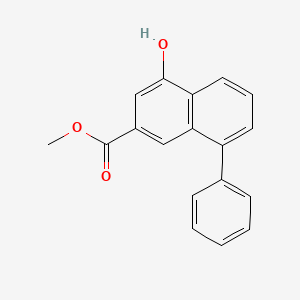
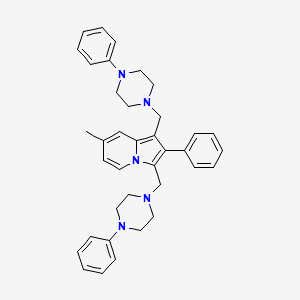
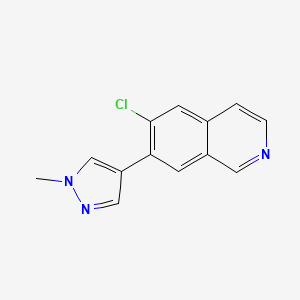

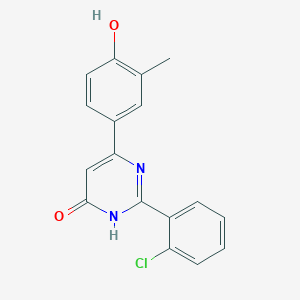

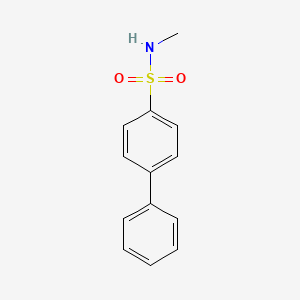
![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
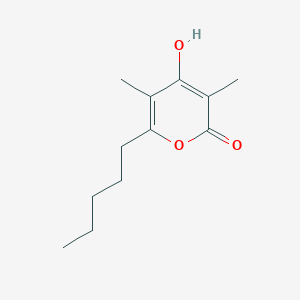
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)


